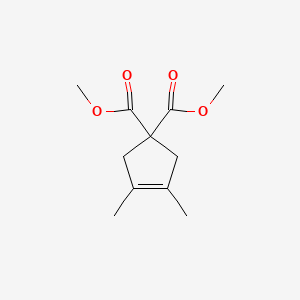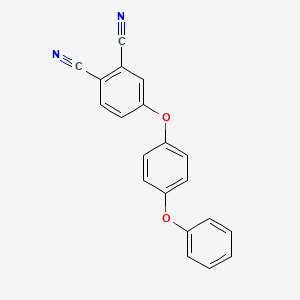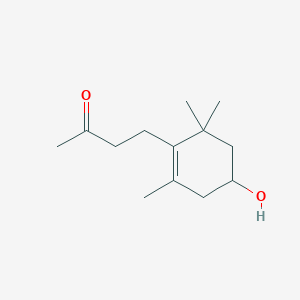
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one is a chemical compound with the molecular formula C13H22O2. It is known for its unique structure, which includes a cyclohexene ring with hydroxy and trimethyl groups, making it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be achieved through several routes. One common method involves the reaction of β-ionone with appropriate reagents under controlled conditions. For instance, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for an hour . Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity.
化学反応の分析
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) and reducing agents like sodium borohydride.
科学的研究の応用
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
作用機序
The mechanism of action of 4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may form hydrogen bonds with target molecules, influencing their activity. The exact pathways depend on the specific application and the biological system involved .
類似化合物との比較
4-(4-Hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)butan-2-one can be compared with similar compounds such as:
β-Ionone: Shares a similar cyclohexene structure but differs in functional groups.
Dihydro-β-ionone: A reduced form of β-ionone with similar applications.
4-Hydroxy-2,6,6-trimethylcyclohex-1-enecarbaldehyde: Another related compound with a different functional group arrangement. These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.
特性
CAS番号 |
131544-22-4 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
4-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)butan-2-one |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h11,15H,5-8H2,1-4H3 |
InChIキー |
KFZDTDKRRFEMEK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CC(C1)O)(C)C)CCC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


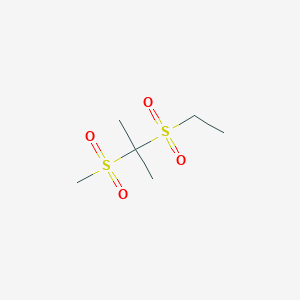


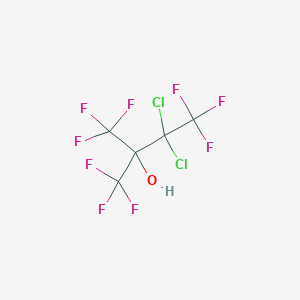
![4-(Decyloxy)phenyl 4-[(methoxycarbonyl)oxy]benzoate](/img/structure/B14274002.png)
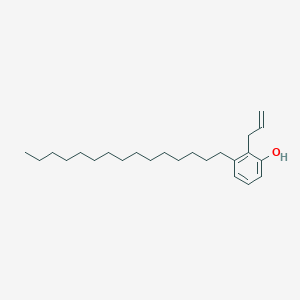
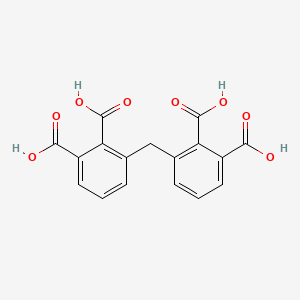
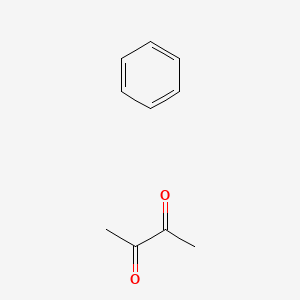

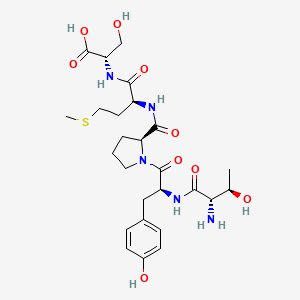
![Benzene, 1-methyl-4-[[(1Z)-2-phenylethenyl]sulfinyl]-](/img/structure/B14274031.png)
